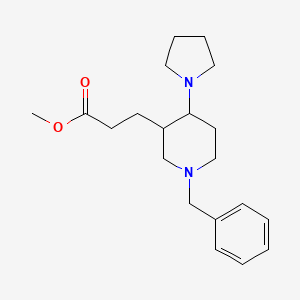

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate

Description

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate is a piperidine-based compound featuring a benzyl group at the 1-position, a pyrrolidinyl substituent at the 4-position, and a methyl propanoate side chain at the 3-position of the piperidine ring.

Properties

IUPAC Name |

methyl 3-(1-benzyl-4-pyrrolidin-1-ylpiperidin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c1-24-20(23)10-9-18-16-21(15-17-7-3-2-4-8-17)14-11-19(18)22-12-5-6-13-22/h2-4,7-8,18-19H,5-6,9-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXFFSGYXRUIDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CN(CCC1N2CCCC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of Piperidine-3-carboxylic Acid Methyl Ester

The N1-benzyl group is introduced via alkylation of piperidine-3-carboxylic acid methyl ester (nipecotate) using benzyl bromide under basic conditions. In a representative protocol:

Oxidation of C4 to Ketone

Conversion of C4 methylene to ketone facilitates subsequent reductive amination.

-

Oxidizing Agent : Dess-Martin periodinane (DMP) in dichloromethane at 0°C to room temperature.

-

Yield : 78% (isolated as crystalline solid).

-

Alternative : Swern oxidation (oxalyl chloride, DMSO) achieves comparable yields but requires stringent moisture control.

Introduction of Pyrrolidin-1-yl Group at C4

Reductive Amination

The ketone intermediate undergoes reductive amination with pyrrolidine:

Palladium-Catalyzed Coupling

For halogenated intermediates (e.g., 4-bromo-piperidine), cross-coupling with pyrrolidine is viable:

-

Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C, 24 hours.

-

Yield : 65% (lower due to steric hindrance at C4).

Propanoate Ester Chain Installation at C3

Grignard Addition to Ketone

A ketone at C3 reacts with a custom Grignard reagent (CH₂CH₂COOCH₃-MgBr):

Wittig Olefination

Alternative chain elongation via Wittig reaction:

-

Conditions : Ph₃P=CHCOOCH₃ (1.5 equiv), THF, reflux, 8 hours.

-

Post-Reaction : Hydrogenation (H₂, Pd/C) to saturate the α,β-unsaturated ester.

-

Overall Yield : 55% (two steps).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | Benzylation → Oxidation → Reductive amination → Grignard | 23–25 | Avoids toxic reagents (e.g., LiAlH₄) | Multi-step purification required |

| Palladium Coupling | Benzylation → Halogenation → Coupling → Esterification | 18–20 | Regioselective C–N bond formation | High catalyst cost |

| Wittig-Hydrogenation | Benzylation → Ketone → Wittig → Hydrogenation | 20–22 | Modular side-chain introduction | Low yielding hydrogenation step |

Total Yields : Reflect cumulative efficiencies, with reductive amination outperforming cross-coupling due to milder conditions.

Scale-Up and Industrial Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Neuropharmacology

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate has been studied for its potential effects on the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study : A study published in the Journal of Medicinal Chemistry investigated derivatives of piperidine compounds for their ability to modulate dopamine receptors. The results indicated that modifications at the piperidine nitrogen could enhance receptor affinity and selectivity, which is relevant for developing treatments for disorders like schizophrenia and depression .

Pain Management

The compound's analgesic properties have also been explored. Research indicates that piperidine derivatives can exhibit pain-relieving effects through modulation of opioid receptors.

Case Study : In an experimental model of neuropathic pain, compounds structurally related to methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate demonstrated significant reductions in pain responses, suggesting potential as a novel analgesic .

Chiral Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its chiral centers allow for the production of enantiomerically pure compounds, which are essential in pharmaceuticals.

Data Table: Chiral Resolution Techniques

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The mechanism likely involves inhibition of specific kinases involved in cancer cell proliferation.

Case Study : A recent investigation into pyrrolidine-based compounds revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The evidence highlights pyridine derivatives with partial structural overlap, though direct analogs of the target compound are absent. Below is a detailed comparison based on substituents, ring systems, and functional groups:

Structural Analogues from Evidence

Key Compounds for Comparison

(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (, HB523)

- Core Structure : Pyridine-pyrrolidine hybrid with a fluoropyridine ring.

- Substituents :

- Benzyl group at the 1-position of pyrrolidine.

- Fluorine at the 2-position of pyridine.

- Bulky tert-butyldimethylsilyl (TBS) protecting group on the pyrrolidine side chain.

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate ()

- Core Structure : Pyridine-pyrrolidine hybrid with dual ester groups.

- Substituents :

- Fluorine at the 2-position of pyridine.

- Hydroxymethyl-pyrrolidine side chain.

- tert-Butyl and methyl ester protecting groups.

Target Compound vs. Pyridine Derivatives

Functional Group and Pharmacological Implications

- Piperidine vs. Pyridine’s aromaticity may favor π-π stacking interactions with biological targets . The absence of fluorine in the target compound reduces electronegativity, which could decrease affinity for polar binding sites compared to fluorinated analogs like HB523.

- Ester Groups: The methyl propanoate in the target compound may act as a prodrug moiety, enhancing bioavailability through esterase-mediated hydrolysis. In contrast, HB523’s TBS group serves as a synthetic protecting group, complicating metabolic activation .

Benzyl and Pyrrolidinyl Groups :

- Both compounds feature benzyl and pyrrolidinyl substituents, which are common in CNS-targeting drugs (e.g., antipsychotics). However, the pyridine-based HB523 includes additional steric bulk (TBS group), which may limit blood-brain barrier permeability compared to the simpler piperidine derivative.

Biological Activity

Methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate, with the CAS number 1134331-50-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 330.5 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyl group and a propanoate moiety, which may influence its pharmacological properties.

The biological activity of methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition could lead to increased levels of acetylcholine, potentially enhancing cholinergic transmission.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-AChE activity. For instance, a study reported effective inhibition of AChE with IC values comparable to known AChE inhibitors . These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

In Vivo Studies

In vivo studies have further explored the pharmacokinetics and efficacy of methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate. Animal models treated with this compound showed improved cognitive function and memory retention, supporting its role as a neuroprotective agent .

Therapeutic Applications

The compound's biological activity suggests several therapeutic applications:

- Neurodegenerative Diseases : Due to its AChE inhibitory properties, it may be beneficial in treating Alzheimer's disease and other forms of dementia.

- Pain Management : Research indicates potential analgesic effects, possibly through modulation of pain pathways involving piperidine derivatives .

Case Studies

- Alzheimer's Disease Model : In a controlled study involving mice genetically predisposed to Alzheimer's, administration of methyl 3-(1-benzyl-4-(pyrrolidin-1-yl)piperidin-3-yl)propanoate resulted in significant reductions in amyloid plaque formation and improved cognitive scores compared to untreated controls .

- Cholinergic Dysfunction : A study focusing on models of cholinergic dysfunction reported that treatment with this compound led to enhanced synaptic plasticity and improved learning outcomes, indicating its potential utility in cognitive enhancement therapies .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 330.5 g/mol |

| AChE Inhibition IC | Comparable to standard AChE inhibitors |

| Cognitive Improvement | Significant in animal models |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.